N-Cyclopropyl-N-(4-ethylcyclohexyl)prop-2-enamide
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Overview
Description
N-Cyclopropyl-N-(4-ethylcyclohexyl)prop-2-enamide is an organic compound with the molecular formula C14H23NO. This compound is characterized by the presence of a cyclopropyl group, an ethylcyclohexyl group, and a prop-2-enamide moiety. It is used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-N-(4-ethylcyclohexyl)prop-2-enamide typically involves the reaction of cyclopropylamine with 4-ethylcyclohexanone to form an intermediate, which is then reacted with acryloyl chloride to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-N-(4-ethylcyclohexyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) are commonly used.
Major Products Formed
Oxidation: Formation of oxides or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
N-Cyclopropyl-N-(4-ethylcyclohexyl)prop-2-enamide is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Cyclopropyl-N-(4-ethylcyclohexyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-Cyclopropyl-N-(4-methylcyclohexyl)prop-2-enamide
- N-Cyclopropyl-N-(4-isopropylcyclohexyl)prop-2-enamide
- N-Cyclopropyl-N-(4-tert-butylcyclohexyl)prop-2-enamide
Uniqueness
N-Cyclopropyl-N-(4-ethylcyclohexyl)prop-2-enamide is unique due to the presence of the ethyl group on the cyclohexyl ring, which can influence its chemical reactivity and interaction with molecular targets
Properties
IUPAC Name |
N-cyclopropyl-N-(4-ethylcyclohexyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c1-3-11-5-7-12(8-6-11)15(13-9-10-13)14(16)4-2/h4,11-13H,2-3,5-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBFHZOIHZXDGPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)N(C2CC2)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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